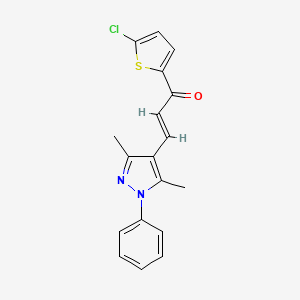
1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as CTMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CTMP is a derivative of pyrazolone and thienyl, which makes it a unique compound with specific properties.
Mechanism of Action
1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. This increase in dopamine levels leads to an improvement in cognitive function, memory, and mood.
Biochemical and Physiological Effects:
1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one has been found to have a significant effect on the central nervous system. It has been shown to increase dopamine levels in the brain, which leads to an improvement in cognitive function, memory, and mood. It has also been shown to have a stimulant effect, which can lead to an increase in heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments are its unique properties, which make it a useful tool in studying the central nervous system. However, the limitations of using 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments are that it is a synthetic compound, which means that it may not be as effective as natural compounds.
List of
Future Directions
1. Further research on the potential use of 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one as a dopamine reuptake inhibitor in the treatment of Parkinson's disease.
2. Further research on the potential use of 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one as a cognitive enhancer in the treatment of Alzheimer's disease.
3. Further research on the biochemical and physiological effects of 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one on the central nervous system.
4. Further research on the potential use of 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one in the treatment of other neurological disorders.
5. Further research on the safety and toxicity of 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one in humans.
Synthesis Methods
The synthesis of 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one involves the reaction of 5-chloro-2-thiophene carboxylic acid with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of acetic anhydride. The reaction produces 1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one as a yellow solid.
Scientific Research Applications
1-(5-chloro-2-thienyl)-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one has been used in various scientific research studies due to its unique properties. It has been studied for its potential use as a dopamine reuptake inhibitor, which can help in the treatment of Parkinson's disease. It has also been studied for its potential use as a cognitive enhancer, which can help in the treatment of Alzheimer's disease.
properties
IUPAC Name |
(E)-1-(5-chlorothiophen-2-yl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-15(8-9-16(22)17-10-11-18(19)23-17)13(2)21(20-12)14-6-4-3-5-7-14/h3-11H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAISEIOOXKWIME-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5330952.png)
![3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5330954.png)
![5-(4-ethoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4-pyrimidinamine](/img/structure/B5330960.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5330965.png)

![methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5330987.png)
![2-methoxy-5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine](/img/structure/B5330997.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5331008.png)
![2-[2-(3-chlorophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5331012.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5331020.png)
![3-(3,4-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5331025.png)
![2,5-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5331035.png)
![N'-[1-(4-biphenylyl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B5331050.png)
![2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B5331051.png)